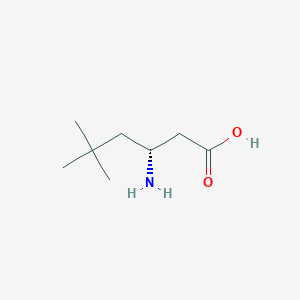
Fmoc-Gln(Trt)-Osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gln(Trt)-Osu, also known as N-α-Fmoc-N-γ-trityl-L-glutamine N-hydroxysuccinimide ester, is a derivative of glutamine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino group and a trityl (Trt) protecting group at the γ-amino group. The N-hydroxysuccinimide (Osu) ester is a reactive group that facilitates the coupling of the protected amino acid to other molecules, making it a valuable reagent in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-Osu typically involves the protection of the glutamine molecule with Fmoc and Trt groups, followed by the activation of the carboxyl group with N-hydroxysuccinimide. The general steps are as follows:
Protection of Glutamine: The α-amino group of glutamine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The γ-amino group is protected with the Trt group using trityl chloride in the presence of a base like pyridine.
Activation with N-hydroxysuccinimide: The carboxyl group of the protected glutamine is activated by reacting with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the Osu ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using automated peptide synthesizers to protect the amino groups with Fmoc and Trt groups.
Activation: Employing high-efficiency reactors to activate the carboxyl group with N-hydroxysuccinimide and coupling reagents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Gln(Trt)-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: The Osu ester group reacts with nucleophiles such as amines to form amide bonds, which is essential in peptide synthesis.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions to expose the free amino groups.
Common Reagents and Conditions
Substitution: Reactions typically occur in the presence of a base such as triethylamine in solvents like dimethylformamide (DMF).
Deprotection: Fmoc groups are removed using piperidine in DMF, while Trt groups are removed using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane.
Major Products
Peptides: The primary products formed from the reactions involving this compound are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Gln(Trt)-Osu is widely used in solid-phase peptide synthesis (SPPS) to create peptides with high purity and specific sequences. It is particularly useful in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins.
Medicine
This compound is employed in the development of peptide-based drugs and therapeutic agents. It is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules for various applications.
Wirkmechanismus
The mechanism of action of Fmoc-Gln(Trt)-Osu involves the formation of amide bonds through nucleophilic substitution reactions. The Osu ester group reacts with nucleophiles such as amines to form stable amide bonds, which are essential in peptide synthesis. The Fmoc and Trt protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed to expose the free amino groups for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gln(Trt)-OH: This compound is similar to Fmoc-Gln(Trt)-Osu but lacks the N-hydroxysuccinimide ester group. It is used in peptide synthesis but requires additional activation steps.
Fmoc-Gln-OH: This compound has only the Fmoc protecting group and is used in simpler peptide synthesis processes.
Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH: This compound includes a serine residue with specific modifications and is used in the synthesis of specialized peptides.
Uniqueness
This compound is unique due to the presence of the N-hydroxysuccinimide ester group, which facilitates efficient coupling reactions in peptide synthesis. This makes it a valuable reagent for creating complex peptides and proteins with high specificity and purity.
Eigenschaften
CAS-Nummer |
177609-15-3 |
|---|---|
Molekularformel |
C43H37N3O7 |
Molekulargewicht |
707.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate |
InChI |
InChI=1S/C43H37N3O7/c47-38(45-43(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31)25-24-37(41(50)53-46-39(48)26-27-40(46)49)44-42(51)52-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,36-37H,24-28H2,(H,44,51)(H,45,47)/t37-/m0/s1 |
InChI-Schlüssel |
NEBXIMYNWDLBOQ-QNGWXLTQSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
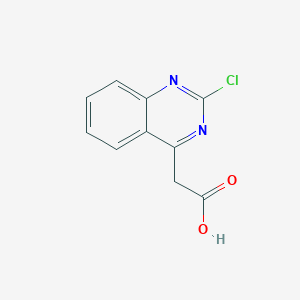
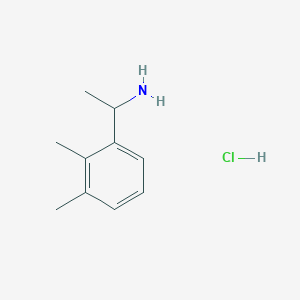

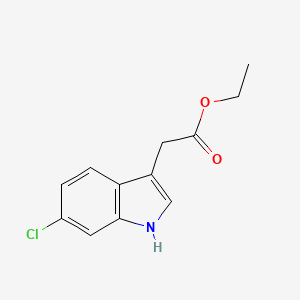
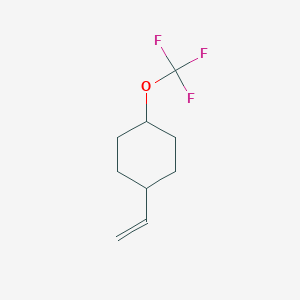
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
